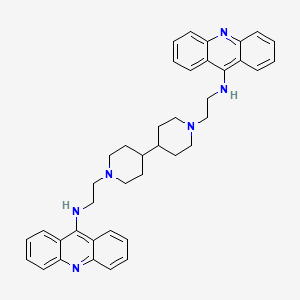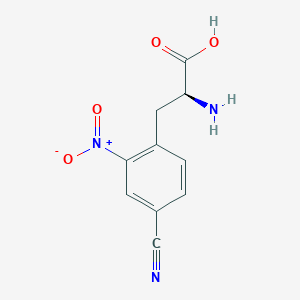![molecular formula C7H7N3O B13106754 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol is a heterocyclic compound that belongs to the class of pyrazines. It is characterized by a fused ring system consisting of a pyridine and a pyrazine ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, leading to the formation of the desired pyrazine ring system. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce tetrahydropyrazine derivatives. Substitution reactions result in various substituted pyrazine compounds.
Applications De Recherche Scientifique
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit cell division by accumulating cells at mitosis. This effect is attributed to the compound’s ability to interfere with microtubule dynamics, similar to known agents like colchicine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydropyrido[2,3-b]pyrazin-2-ol
- 1,2-Dihydropyrido[3,4-b]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
Uniqueness
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol is unique due to its specific ring structure and the presence of both pyridine and pyrazine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1,2-dihydropyrido[3,4-b]pyrazin-2-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-4,7,10-11H |
Clé InChI |
GDUYWVOJXPNPGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1NC(C=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)

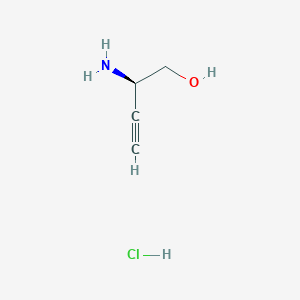

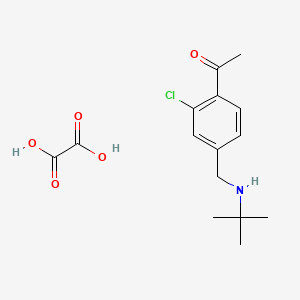
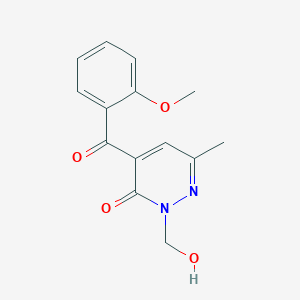

![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
